molecular formula C13H11BrClN3O2 B15357104 Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate

Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate

Cat. No.: B15357104
M. Wt: 356.60 g/mol
InChI Key: ASZOFVYKIHWIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate: is a complex organic compound characterized by its bromophenyl and chloropyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a chloropyrimidine derivative under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a suitable solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like iron and hydrochloric acid or tin and hydrochloric acid.

  • Substitution: Using nucleophiles such as sodium cyanide or ammonia.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate: A related compound with a different functional group.

  • Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Another compound with a thiophene ring instead of a pyrimidine ring.

Properties

IUPAC Name

ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOFVYKIHWIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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